molecular formula C5H5BrN2O B3046607 3-Bromo-5-methylpyrazin-2(1H)-one CAS No. 1260810-61-4

3-Bromo-5-methylpyrazin-2(1H)-one

Cat. No.: B3046607
CAS No.: 1260810-61-4
M. Wt: 189.01
InChI Key: JBLGBOZCFLXPBV-UHFFFAOYSA-N
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Description

Fundamental Significance of Pyrazinone Heterocycles in Contemporary Chemical Research

The pyrazinone core, specifically the 2(1H)-pyrazinone structure, is a privileged scaffold in chemical research. Its prevalence in both natural products and synthetically designed molecules underscores its importance. rsc.orgnih.gov These frameworks are integral to the development of new bioactive agents and functional materials. acs.orgontosight.ai

Structural Context and Tautomeric Considerations of Pyrazin-2(1H)-one Systems

The pyrazin-2(1H)-one ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. The "-one" suffix indicates a carbonyl group, typically at the C2 position, and the "(1H)" denotes the presence of a hydrogen atom on the nitrogen at position 1. This structure is subject to tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond.

Pyrazin-2(1H)-ones can exist in equilibrium with their aromatic hydroxy-pyrazine tautomer. However, the lactam (keto) form is generally the predominant and more stable tautomer. The potential for different tautomeric forms is a critical consideration in molecular design, as each tautomer can exhibit distinct biological activities and chemical reactivities. nih.gov Computational and crystallographic studies on similar heterocyclic systems have been crucial in establishing the dominant tautomeric forms under various conditions. nih.govrsc.org

Role of Pyrazinone Frameworks in Molecular Design and Functionality

The pyrazinone scaffold is a versatile building block in molecular design and medicinal chemistry. nih.gov Its rigid structure provides a well-defined orientation for appended functional groups, which is essential for specific interactions with biological targets like enzymes and receptors. ontosight.ai

The pyrazinone core is found in numerous natural products with interesting biological activities, including deoxyaspergillic acid and flavacol. rsc.org Furthermore, synthetic pyrazinone derivatives have been developed as potent pharmacological agents. A prominent example is Favipiravir, an antiviral drug. rsc.orgnih.gov The ability to readily modify the pyrazinone ring at various positions allows chemists to create large libraries of compounds for screening and to optimize the properties of lead compounds in drug discovery programs. researchgate.net

Academic Research Emphasis on Brominated and Methylated Pyrazinone Derivatives

The introduction of bromine atoms and methyl groups onto the pyrazinone scaffold is a key strategy in medicinal chemistry to modulate a molecule's properties. Bromination can enhance biological activity, improve metabolic stability, and provide a reactive handle for further chemical transformations through cross-coupling reactions. Research into brominated heterocycles, such as pyrrole (B145914) derivatives, has shown significant impact on their antimicrobial activity. nih.gov

Similarly, methylation can influence a molecule's lipophilicity, binding affinity, and metabolic profile. nih.gov The strategic placement of methyl groups can block metabolic sites or enhance interactions with a biological target. The synthesis of pyrazinones bearing these substituents is a subject of ongoing research, with methods being developed for their efficient and regioselective introduction. nih.govchemicalbook.com For instance, divergent syntheses using dimethyl sulfoxide (B87167) as a methylating agent for pyrazinones have been reported. nih.gov

Scope and Significance of Scholarly Investigations Pertaining to 3-Bromo-5-methylpyrazin-2(1H)-one

Despite the clear importance of the pyrazinone scaffold and its brominated and methylated derivatives, dedicated scholarly investigations focusing specifically on this compound are limited in publicly accessible literature. The compound is primarily listed in chemical supplier catalogs, indicating its availability for research purposes. scisupplies.eu

The significance of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules. The presence of three key functional features—the pyrazinone core, a bromine atom, and a methyl group—makes it a highly attractive building block. The bromine atom at the 3-position is particularly valuable, as it can be readily displaced or utilized in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the introduction of diverse substituents. The methyl group at the 5-position can influence the electronic properties of the ring and provide steric bulk, which can be crucial for tuning the biological activity of its derivatives.

Given the proven track record of the pyrazinone framework in drug discovery, this compound represents a promising starting point for the development of new therapeutic agents. Future research will likely focus on exploring its reactivity and incorporating it into novel molecular designs targeting a range of diseases.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1260810-61-4 scisupplies.eu
Molecular Formula C₅H₅BrN₂ON/A
Purity 95% scisupplies.eu
HS Code 2933998090 scisupplies.eu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-methyl-1H-pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-3-2-7-5(9)4(6)8-3/h2H,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLGBOZCFLXPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856509
Record name 3-Bromo-5-methylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260810-61-4
Record name 3-Bromo-5-methylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Strategic Derivatization of 3 Bromo 5 Methylpyrazin 2 1h One

Cross-Coupling Reactions at the Bromine Position of Pyrazinones

The bromine atom at the C3 position of the pyrazinone ring is a key handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. This position is activated towards oxidative addition, a critical step in many catalytic cycles.

Palladium-catalyzed reactions are among the most powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the C3 position of brominated pyrazinones.

Suzuki-Miyaura Coupling: This reaction is a highly effective method for creating C-C bonds by coupling the bromopyrazinone with various organoboron reagents. nih.gov Research on structurally related compounds, such as 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, provides significant insight into the potential reactivity and challenges. nih.govrsc.org A primary challenge often encountered is a competing debromination reaction, which yields an undesired side product. nih.gov

Optimization studies on analogous systems have shown that the choice of catalyst, ligand, and base is crucial for maximizing the yield of the desired coupled product while suppressing debromination. For instance, initial trials using standard catalysts like PdCl₂(PPh₃)₂ in the presence of Na₂CO₃ resulted in poor yields of the coupled product, with the debrominated compound being the major product. nih.gov The use of more advanced catalyst systems, particularly those employing bulky, electron-rich phosphine (B1218219) ligands, has proven more successful. A tandem catalyst system of XPhosPdG2/XPhos, for example, has been shown to effectively promote the arylation of brominated pyrazolo-pyrimidinones with a variety of aryl and heteroaryl boronic acids under microwave irradiation. nih.govrsc.org

Table 1: Optimization of Suzuki-Miyaura Coupling for a Brominated Pyrazolo-pyrimidinone Analog
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield of Coupled Product (%)Yield of Debrominated Product (%)
PdCl₂(PPh₃)₂ (5)-Na₂CO₃ (2)Dioxane110991
Pd(OAc)₂ (5)SPhos (10)K₂CO₃ (2)Dioxane/H₂O1105050
Pd₂(dba)₃ (5)XPhos (10)K₂CO₃ (2)Dioxane1107822
XPhosPdG2 (5)XPhos (5)K₃PO₄ (2)Dioxane110 (MW)928

This table is illustrative, based on data for the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with p-methoxyphenylboronic acid, as a model for the reactivity of 3-bromo-5-methylpyrazin-2(1H)-one. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds between aryl halides and amines. wikipedia.org While specific studies on this compound are not prevalent, extensive research on other bromoheterocycles like bromopyridines and bromopyrazoles demonstrates the reaction's utility. chemspider.comnih.gov The reaction typically involves a palladium precatalyst, a phosphine ligand, and a base. wikipedia.org The choice of ligand is critical, with bulky, electron-rich ligands like BINAP or DavePhos often providing superior results for challenging substrates. wikipedia.orgresearchgate.net The reaction can be applied to a wide range of primary and secondary amines, including alkylamines, anilines, and other heteroaromatic amines, providing access to a diverse library of N-substituted pyrazinones. nih.govresearchgate.net

Copper-catalyzed couplings, particularly Ullmann-type reactions, offer a valuable alternative to palladium-based methods for functionalizing brominated pyrazinones. These reactions are especially useful for forming carbon-oxygen and carbon-sulfur bonds, as well as for certain C-N and C-C bond formations. The classic Ullmann condensation involves the copper-promoted reaction of an aryl halide with a nucleophile, such as an alcohol, thiol, or amine. nih.gov

Modern protocols often use catalytic amounts of a copper(I) salt, such as CuI, along with a ligand (e.g., a diamine) and a base to facilitate the reaction under milder conditions than the harsh temperatures of traditional Ullmann reactions. nih.gov For this compound, this methodology could be employed to synthesize 3-alkoxy, 3-aryloxy, or 3-thioalkyl derivatives, which are less readily accessible through palladium catalysis.

While cross-coupling reactions functionalize the C-Br bond, modern synthetic strategies also allow for the functionalization of C-H bonds on the pyrazinone ring or its substituents. Directed C-H activation, often catalyzed by transition metals like rhodium or palladium, uses a directing group to selectively activate a specific C-H bond for subsequent coupling. pkusz.edu.cn For example, a removable triazene (B1217601) directing group has been used for the rhodium-catalyzed olefination of arenes. pkusz.edu.cn A similar strategy could potentially be applied to the pyrazinone system.

Furthermore, the bromine atom itself can influence subsequent reactions. In one study, a 2-bromo-substituted substrate underwent a C-H activation olefination followed by an intramolecular Heck-type cascade, leading to a double-olefinated product. pkusz.edu.cn This highlights the potential for tandem reactions where the bromine atom participates in a later step after an initial C-H functionalization event. Alkenylation can also be achieved via Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between the bromopyrazinone and a terminal alkyne, followed by selective reduction of the resulting alkyne.

Nucleophilic Substitution Reactions on the Pyrazinone Ring System

The pyrazinone ring is electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to nucleophilic aromatic substitution (SₙAr). The bromine atom at the C3 position is a good leaving group, and this position is further activated towards nucleophilic attack by the adjacent carbonyl group and the ring nitrogens.

Strong nucleophiles like alkoxides, thiolates, and amines can displace the bromide ion. researchgate.net The reaction proceeds through a Meisenheimer-type intermediate, a resonance-stabilized anionic adduct. The stability of this intermediate, and thus the reaction rate, is enhanced by the electron-withdrawing nature of the pyrazinone ring. Studies on the reaction of 3-bromopyridines with various nucleophiles have shown that such substitutions are feasible, although they can sometimes be complicated by side reactions or rearrangements, such as the formation of pyridyne intermediates under strongly basic conditions. researchgate.netclockss.org In the case of this compound, direct SₙAr provides a straightforward, metal-free pathway to introduce a range of functional groups. libretexts.org

Oxidative Transformations and Rearrangement Studies of Pyrazinone Derivatives

The pyrazinone scaffold can undergo various oxidative transformations. The ring nitrogens can be oxidized to N-oxides using reagents like hydrogen peroxide or peroxy acids. These N-oxides exhibit altered reactivity and can be used as intermediates for further functionalization.

Rearrangement reactions are also known in related heterocyclic systems. For instance, a nitro-group migration has been observed during the nucleophilic substitution reaction of 3-bromo-4-nitropyridine (B1272033) with amines in polar aprotic solvents. clockss.org This suggests that substituents on the pyrazinone ring can potentially undergo rearrangement under certain reaction conditions, a factor that must be considered during synthetic planning.

Functionalization at the Methyl and Ring Nitrogen Positions of this compound

Beyond the C3-bromine, the methyl group and the ring nitrogen atom of the lactam offer additional sites for derivatization.

Methyl Group Functionalization: The methyl group at the C5 position can be functionalized through various methods. One common approach involves deprotonation with a strong base (e.g., LDA) to form an anionic intermediate, which can then react with an electrophile. A more direct route is the oxidation of the methyl group. A patent describing the synthesis of 3-bromo-1H-pyrazole-5-carboxylic acid details the oxidation of the corresponding 5-methylpyrazole precursor, demonstrating the feasibility of converting the methyl group into a carboxylic acid on a similar heterocyclic core. google.com This transformation provides a handle for further modifications, such as amide bond formation.

Ring Nitrogen Functionalization: The N1-H of the lactam moiety is acidic and can be readily deprotonated by a base. The resulting anion is a potent nucleophile that can be alkylated or acylated to introduce substituents at the ring nitrogen. N-alkylation using alkyl halides or N-arylation via Buchwald-Hartwig or Ullmann-type couplings can be employed to generate a wide array of N-substituted pyrazinones. This modification is crucial for modulating the steric and electronic properties of the molecule, which can significantly impact its biological activity and physical properties.

Advanced Spectroscopic and Structural Characterization Methodologies in 3 Bromo 5 Methylpyrazin 2 1h One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. It is instrumental in determining the carbon-hydrogen framework and the connectivity of atoms within a molecule.

¹H and ¹³C NMR spectroscopy are indispensable for the structural verification of 3-Bromo-5-methylpyrazin-2(1H)-one and for distinguishing it from its positional isomers. The chemical shifts (δ), multiplicities, and coupling constants in ¹H NMR, along with the chemical shifts in ¹³C NMR, offer a unique fingerprint of the molecule.

The differentiation between positional isomers, such as those of substituted pyrazines or other heterocyclic systems, is readily achievable through NMR. oxinst.com For example, the substitution pattern on an aromatic ring significantly influences the chemical shifts and coupling patterns of the aromatic protons. oxinst.com In the case of this compound, the position of the methyl and bromo substituents creates a specific set of signals. The proton on the pyrazinone ring will have a characteristic chemical shift, and the methyl protons will appear as a singlet in a region typical for methyl groups attached to a double bond.

Detailed analysis of 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the unambiguous assignment of all proton and carbon signals. nih.govmdpi.comipb.ptscispace.com The HSQC spectrum correlates directly bonded proton and carbon atoms, while the HMBC spectrum reveals longer-range couplings (typically over two to three bonds), which is crucial for identifying quaternary carbons and piecing together the molecular skeleton. mdpi.comox.ac.uk For instance, an HMBC correlation between the methyl protons and the carbons of the pyrazinone ring would confirm their connectivity.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
CH (ring)~7.0-7.5~120-130Singlet
CH₃~2.2-2.5~15-20Singlet
C=O-~155-165-
C-Br-~110-120-
C-CH₃-~140-150-

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. copbela.orgbellevuecollege.edu

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups. The most prominent peak would be the C=O (carbonyl) stretching vibration of the pyrazinone ring, typically appearing as a strong band in the region of 1650-1700 cm⁻¹. libretexts.orglibretexts.org The N-H stretching vibration of the amide-like lactam structure would be observed as a broad band in the range of 3200-3400 cm⁻¹. Additionally, C-H stretching vibrations from the methyl group and the ring proton would appear around 2850-3100 cm⁻¹. libretexts.org The C=C and C=N stretching vibrations within the pyrazine (B50134) ring would be found in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration typically appears at lower frequencies, in the fingerprint region below 800 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-HStretch3200-3400Medium, Broad
C-H (aromatic/vinyl)Stretch3000-3100Medium
C-H (aliphatic)Stretch2850-2960Medium
C=O (lactam)Stretch1650-1700Strong, Sharp
C=C / C=NStretch1400-1600Medium
C-BrStretch<800Medium-Strong

Mass Spectrometry (MS) Techniques for Precise Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.org

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. libretexts.org ESI-MS would typically show the protonated molecule, [M+H]⁺, as the base peak or a very prominent ion. The molecular weight of this compound is 189.01 g/mol . lab-chemicals.com Therefore, in the positive ion mode, a strong signal would be expected at an m/z of approximately 190 and 192, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. docbrown.info This isotopic pattern is a clear indicator of the presence of a single bromine atom in the molecule. Fragmentation in ESI-MS is generally minimal but can be induced, providing further structural clues. nih.gov

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. researchgate.netnih.gov This precision allows for the determination of the exact elemental composition of a molecule, which is a definitive method for confirming its molecular formula. researchgate.net For this compound (C₅H₅BrN₂O), HRMS would be able to distinguish its exact mass from other potential compounds with the same nominal mass. nih.gov This technique is crucial for validating the identity of newly synthesized compounds and for publication in scientific literature. chemrxiv.org

Table 3: Expected HRMS Data for this compound

IonMolecular FormulaCalculated Exact MassObserved Mass (Hypothetical)
[M(⁷⁹Br)+H]⁺C₅H₆⁷⁹BrN₂O188.9662188.9665
[M(⁸¹Br)+H]⁺C₅H₆⁸¹BrN₂O190.9641190.9644

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis

While spectroscopic methods provide invaluable data on connectivity and functional groups, X-ray crystallography offers the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise positions of each atom.

For this compound, an X-ray crystal structure would definitively confirm the atomic connectivity, including the positions of the bromo and methyl substituents on the pyrazinone ring. It would also provide detailed information on bond lengths, bond angles, and torsion angles. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which govern the solid-state architecture. beilstein-journals.orgnih.gov This level of structural detail is paramount for understanding the molecule's physical properties and its potential interactions with biological targets.

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic methods are indispensable tools in the synthetic organic chemist's arsenal, enabling the separation of compounds from a reaction mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, techniques such as Thin-Layer Chromatography (TLC), column chromatography, and flash chromatography are routinely employed.

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method to monitor the progress of a chemical reaction. itwreagents.comwordpress.com In the synthesis of this compound, TLC allows the chemist to observe the consumption of starting materials and the formation of the product over time. libretexts.orgrochester.edu A typical TLC analysis involves spotting the reaction mixture onto a plate coated with a thin layer of an adsorbent, most commonly silica (B1680970) gel. wordpress.com

The plate is then developed in a sealed chamber containing a suitable solvent system, or eluent. The choice of eluent is critical for achieving good separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent and a more polar solvent, such as hexane (B92381) and ethyl acetate, is often effective. nih.govresearchgate.net The polarity of the solvent system can be adjusted to optimize the separation of spots on the TLC plate.

To visualize the separated spots, which are often colorless, techniques such as UV illumination are used, especially for UV-active compounds like pyrazinones. wordpress.com The progress of the reaction is determined by comparing the TLC profile of the reaction mixture to that of the starting materials. A "co-spot," where the reaction mixture and starting material are spotted in the same lane, is often used to confirm the identity of the spots. rochester.edu The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared and a new spot, representing the product, appears at a distinct retention factor (Rf) value.

Table 1: Hypothetical TLC Monitoring of this compound Synthesis

Time PointStarting Material (Rf)Product (Rf)Observations
t = 0 h0.65-Strong starting material spot.
t = 2 h0.650.40Diminished starting material spot, new product spot visible.
t = 4 hFaint0.40Trace of starting material, strong product spot.
t = 6 h-0.40Starting material spot has disappeared. Reaction is complete.
Solvent System: 7:3 Hexane/Ethyl Acetate; Visualization: UV light (254 nm)

Following the completion of the reaction, the crude product mixture requires purification to isolate this compound from byproducts and unreacted starting materials. Column chromatography is a preparative technique that operates on the same principles as TLC but on a much larger scale. rochester.edu Flash chromatography is a variation that uses pressure to speed up the elution process, allowing for faster and more efficient separations. rochester.eduwfu.edu

For the purification of this compound, silica gel is a commonly used stationary phase due to its polarity and ability to separate a wide range of organic compounds. nih.govrsc.org The crude mixture is loaded onto the top of a column packed with silica gel. The same solvent system developed during TLC analysis, or one of slightly lower polarity, is then passed through the column to elute the components of the mixture at different rates. rochester.edu

Fractions are collected sequentially and analyzed by TLC to determine which contain the pure product. The fractions containing the pure this compound are then combined and the solvent is removed, typically under reduced pressure, to yield the purified compound. For nitrogen-containing heterocycles, it is sometimes beneficial to add a small amount of a basic modifier, like triethylamine, to the eluent to improve peak shape and prevent tailing on the silica gel column. wfu.edu

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a destructive analytical technique that provides the mass percentages of the elements present in a compound. mu.edu.iq This data is crucial for determining the empirical formula of a newly synthesized compound like this compound and serves as a fundamental measure of its purity. analytik-jena.com

The analysis is typically performed using an automated elemental analyzer, which combusts a small, precisely weighed sample of the purified compound in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are separated and quantified. The percentage of bromine is often determined by other methods, such as titration after combustion.

The experimentally determined mass percentages of carbon, hydrogen, nitrogen, and bromine are then compared to the theoretical values calculated from the molecular formula of this compound (C₅H₄BrN₂O). A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the proposed empirical formula and the purity of the sample.

Table 2: Elemental Analysis Data for this compound

ElementTheoretical Mass % (C₅H₄BrN₂O)Experimental Mass % (Hypothetical)
Carbon (C)29.58%29.65%
Hydrogen (H)1.98%1.95%
Nitrogen (N)13.79%13.71%
Bromine (Br)39.36%39.28%
Oxygen (O)7.88% (by difference)7.41% (by difference)

The close correlation between the theoretical and hypothetical experimental values in the table above would serve to confirm the elemental composition of the synthesized this compound.

Computational and Theoretical Investigations of 3 Bromo 5 Methylpyrazin 2 1h One and Its Analogues

Quantum Mechanical Studies and Density Functional Theory (DFT) Applications

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable in modern chemistry for investigating many-body systems with high accuracy. mtroyal.ca DFT methods are used to model the electronic, optical, and magnetic properties of molecules, providing a fundamental understanding of their behavior. rsc.org For heterocyclic compounds like pyrazinone derivatives, DFT is applied to optimize geometries, calculate electronic properties, and predict reaction outcomes. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the orbital most likely to donate electrons, representing the molecule's nucleophilic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic character. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

In conjugated systems like pyrazinones, the π molecular orbitals are key to their electronic properties. libretexts.orgchadsprep.com For 3-Bromo-5-methylpyrazin-2(1H)-one, the HOMO would be distributed over the π-system of the ring, while the LUMO would also be a π-antibonding orbital. The presence of the electron-withdrawing bromine atom and the carbonyl group, alongside the methyl group, modulates the energies of these frontier orbitals.

A theoretical study on related pyrazine (B50134) derivatives using DFT at the B3LYP level provides insight into these properties. researchgate.net Although data for the exact target molecule is not specified, the findings for analogues like 2-aminopyrazine (B29847) (AP) and 2-amino-5-bromopyrazine (B17997) (ABP) are illustrative. researchgate.net

Table 1: Calculated Frontier Orbital Energies and Energy Gaps for Pyrazine Analogues

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
2-Aminopyrazine (AP)-6.11-1.144.97
2-Amino-5-bromopyrazine (ABP)-6.34-1.694.65
Data sourced from a DFT study on pyrazine derivatives. researchgate.net

The data shows that the introduction of a bromine atom in 2-amino-5-bromopyrazine lowers both the HOMO and LUMO energy levels compared to 2-aminopyrazine and slightly reduces the energy gap, suggesting an increase in reactivity. researchgate.net A similar trend would be anticipated for this compound relative to its non-brominated counterpart.

DFT calculations can be used to determine various global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. nih.gov These indices are derived from the HOMO and LUMO energies and include electronegativity (χ), which measures the ability of a molecule to attract electrons, and global hardness (η), which quantifies resistance to change in its electron distribution. researchgate.net The fraction of electrons transferred (ΔN) can also be calculated to predict the electron-donating or -accepting behavior of a molecule when interacting with another entity, such as a metal surface. researchgate.net

Table 2: Global Reactivity Descriptors for Pyrazine Analogues

CompoundElectronegativity (χ)Global Hardness (η)
2-Aminopyrazine (AP)3.632.48
2-Amino-5-bromopyrazine (ABP)4.012.32
Data sourced from a DFT study on pyrazine derivatives. researchgate.net

Furthermore, DFT is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states and intermediates, allowing for the calculation of activation energies and reaction pathways. rsc.org For example, DFT modeling has been used to understand the complex regioselectivity in Suzuki-Miyaura reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one, a related heterocyclic system, and to rationalize the formation of unexpected products. mdpi.com Such studies can predict the most likely sites for substitution or other chemical transformations on the this compound ring. Local reactivity can be further analyzed through Fukui functions, which identify the most electrophilic and nucleophilic sites within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). uni-muenchen.delibretexts.org These maps are generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de MEP maps are invaluable for predicting how a molecule will interact with other charged or polar species. libretexts.orgnih.gov

In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with a high electron density, such as those around lone pairs of nitrogen or oxygen atoms, and are attractive to electrophiles. researchgate.net Regions of positive potential (typically colored blue) indicate electron-deficient areas, like those around hydrogen atoms bonded to heteroatoms, and are susceptible to nucleophilic attack. uni-muenchen.de For a molecule like this compound, the MEP map would be expected to show a significant negative potential around the carbonyl oxygen and the ring nitrogen atoms. A key feature for halogenated aromatic compounds is the presence of a region of positive electrostatic potential on the halogen atom, located along the extension of the carbon-halogen bond. researchgate.net This phenomenon, known as a σ-hole, can lead to attractive, non-covalent interactions called halogen bonds.

Table 3: Interpreting Molecular Electrostatic Potential (MEP) Maps

Color RangePotentialInterpretation
RedMost NegativeStrongest attraction to positive charges (e.g., lone pairs)
Yellow/OrangeModerately NegativeAttraction to positive charges
GreenNeutralRegion of near-zero potential
BluePositiveStrongest attraction to negative charges (e.g., acidic protons, σ-holes)
General interpretation based on standard color coding conventions. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration and Dynamic Behavior

While quantum mechanical methods provide detailed information about the static electronic properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. nih.gov

For a semi-rigid molecule like this compound, MD simulations can explore the conformational space, particularly the rotation of the methyl group and the potential for subtle ring puckering. nih.gov When studying the interaction of the molecule with a larger system, such as a protein binding site or a solvent environment, MD is essential for understanding how the molecule adapts its conformation and for calculating thermodynamic properties like binding free energy. mdpi.com Combined DFT and MD studies have been effectively used to investigate the interaction of pyrazine derivatives with surfaces, demonstrating how the molecule orients and binds. researchgate.net These simulations can reveal key intermolecular interactions, such as hydrogen bonds or halogen bonds, that stabilize the molecule within a specific environment.

In Silico Prediction of Molecular Interactions and Binding Affinities for Research Probes

Computational methods, often referred to as in silico techniques, are widely used in drug discovery and chemical biology to predict how a small molecule might interact with a biological target, such as a protein or enzyme. mdpi.com These predictions can guide the selection and design of molecules as research probes or potential therapeutic agents.

The process often begins with molecular docking, where computational algorithms predict the preferred orientation of a ligand (e.g., this compound) when bound to a target receptor. The strength of this interaction is then estimated by a scoring function, which provides a measure of binding affinity. Such computational screening can rapidly evaluate thousands of potential compounds against a target of interest.

For instance, the discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as a molecular skeleton for pan-HER inhibitors was guided by computational design and biological evaluation. nih.gov This highlights how a bromo-substituted heterocyclic core can be a key element for achieving potent biological activity. In silico studies on this compound and its analogues could identify potential protein targets by screening them against libraries of protein structures, thereby generating hypotheses for experimental validation and identifying the molecule's potential use as a research probe.

Table 4: Typical Workflow for In Silico Screening

StepDescriptionObjective
1. Target SelectionIdentify a protein or receptor of interest.Define the biological question.
2. Ligand PreparationGenerate a 3D structure of the small molecule and optimize its geometry.Prepare the molecule for docking.
3. Molecular DockingPredict the binding pose of the ligand within the target's active site.Identify key intermolecular interactions.
4. Scoring & RankingUse scoring functions to estimate the binding affinity for each pose.Prioritize compounds with the highest predicted affinity.
5. Post-ProcessingPerform more advanced calculations, like MD simulations, on top-ranked hits.Refine binding poses and calculate binding free energies.
6. Experimental ValidationSynthesize and test the most promising compounds in biological assays.Confirm or refute the in silico predictions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-5-methylpyrazin-2(1H)-one?

  • Methodological Answer : The compound is typically synthesized via bromination of pyrazinone precursors. A multi-step approach involves:

Substrate preparation : Starting with 5-methylpyrazin-2(1H)-one, bromination is performed using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or photolysis) to achieve regioselectivity at the 3-position .

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is employed to isolate the product.

  • Key considerations: Reaction temperature (e.g., 0–25°C) and solvent polarity influence yield and purity. Analytical tools like HPLC or TLC monitor reaction progress .

Q. How is this compound purified and characterized?

  • Methodological Answer :

  • Purification : After synthesis, the crude product is purified via recrystallization (e.g., using methanol) or flash chromatography. For halogenated heterocycles, silica gel with gradients of ethyl acetate in hexane (10–50%) is effective .
  • Characterization :
  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., bromine-induced deshielding at C3).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 203.0 for C5_5H5_5BrN2_2O).
  • Melting Point : Determined via differential scanning calorimetry (DSC) or capillary methods (e.g., 118–120°C) .

Advanced Research Questions

Q. What are the challenges in achieving regioselective bromination of pyrazinone derivatives?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For this compound:

  • Electronic Effects : The pyrazinone ring’s electron-deficient nature directs bromination to the α-position (C3) relative to the carbonyl group. Computational studies (e.g., DFT calculations) predict reactivity trends by analyzing frontier molecular orbitals .
  • Steric Hindrance : The 5-methyl group may hinder bromination at adjacent positions. Experimental validation involves comparing yields under varying conditions (e.g., Br2_2 vs. NBS) .

Q. How is this compound utilized as a building block in medicinal chemistry?

  • Methodological Answer :

  • Cross-Coupling Reactions : The bromine atom facilitates Suzuki-Miyaura couplings with aryl boronic acids to generate biaryl derivatives. For example, coupling with 4-fluorophenylboronic acid using Pd(PPh3_3)4_4 and Cs2_2CO3_3 in DMF at 100°C yields analogs with potential kinase inhibitory activity .
  • Biological Probes : Derivatives are screened in vitro for enzyme inhibition (e.g., SIRT1) or cytotoxicity assays (e.g., IC50_{50} determination in cancer cell lines) .

Q. What structural insights can be gained from crystallographic analysis of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (using SHELX software) reveals:

  • Bond Angles/Lengths : The Br–C3 bond length (~1.89 Å) and planarity of the pyrazinone ring.
  • Intermolecular Interactions : Hydrogen bonding between the carbonyl oxygen and adjacent N–H groups stabilizes crystal packing .

Q. How can reaction conditions be optimized for scale-up synthesis?

  • Methodological Answer :

  • Solvent Screening : Replace DMF with cheaper solvents (e.g., THF or toluene) while maintaining yield.
  • Catalyst Loading : Reduce Pd catalyst from 5 mol% to 1–2 mol% using ligand-accelerated systems (e.g., XPhos/Pd2_2(dba)3_3) .
  • Process Safety : Monitor exothermic bromination steps via calorimetry to prevent thermal runaway .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Simulate transition states for SNAr (nucleophilic aromatic substitution) reactions. For example, calculate activation energies for methoxide attack at C3 vs. C5 positions using Gaussian or ORCA software .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., DMSO vs. water) on reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.